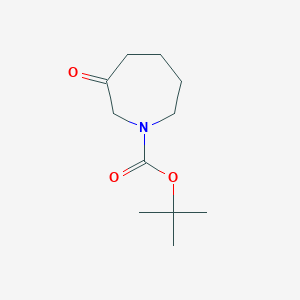

Tert-butyl 3-oxoazepane-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-oxoazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-oxoazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWANNJNYUPZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628534 | |

| Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870842-23-2 | |

| Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxoazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 3-oxoazepane-1-carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3-oxoazepane-1-carboxylate, a key heterocyclic building block in modern drug discovery and medicinal chemistry. The azepane scaffold is of significant interest due to its conformational flexibility, making it an attractive component in the design of novel therapeutics.[1][2] This document offers a detailed examination of a robust synthetic route, in-depth analysis of characterization techniques, and practical insights for researchers and professionals in the field.

Introduction: The Significance of the Azepane Moiety

The seven-membered azepane ring system is a prevalent structural motif in a variety of biologically active molecules and natural products.[2][3] Its inherent conformational flexibility allows for effective mimicry of β-turns in peptides and enables broad exploration of chemical space in drug design.[1] Specifically, N-Boc protected oxoazepane derivatives, such as tert-butyl 3-oxoazepane-1-carboxylate, serve as versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.[3] The presence of the ketone functionality provides a synthetic handle for a variety of chemical transformations, including reductive aminations and carbon-carbon bond formations, further highlighting the utility of this compound as a precursor in pharmaceutical research and development.

Synthetic Strategy: A Robust Pathway via Dieckmann Condensation

The synthesis of tert-butyl 3-oxoazepane-1-carboxylate is most effectively achieved through an intramolecular Dieckmann condensation of an acyclic diester precursor. This classical cyclization reaction is a powerful tool for the formation of cyclic β-keto esters and related structures.[4][5] The overall synthetic approach involves two key stages: the preparation of the linear diester and its subsequent base-mediated cyclization.

A viable alternative approach for the synthesis of the isomeric tert-butyl 4-oxoazepane-1-carboxylate involves a ring expansion of a piperidin-4-one derivative using ethyl diazoacetate.[1][6] While this method is effective for the 4-oxo isomer, the Dieckmann condensation provides a more direct route to the desired 3-oxoazepane structure.

Part 1: Synthesis of the Acyclic Precursor: Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate

The synthesis of the acyclic diester precursor is a critical first step. This is typically achieved through the N-alkylation of a primary amine with an appropriate haloester. A plausible route involves the reaction of ethyl 3-aminopropionate with ethyl 3-bromopropionate, followed by protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate

Materials:

-

Ethyl 3-aminopropionate hydrochloride

-

Ethyl 3-bromopropionate

-

Triethylamine (Et₃N)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of ethyl 3-aminopropionate hydrochloride in dichloromethane, add triethylamine at 0 °C.

-

Slowly add ethyl 3-bromopropionate to the reaction mixture and allow it to warm to room temperature. Stir overnight.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude secondary amine.

-

Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate and triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate.

Part 2: Dieckmann Cyclization to Tert-butyl 3-oxoazepane-1-carboxylate

The cornerstone of this synthesis is the intramolecular Dieckmann condensation of the prepared diester. This reaction is typically promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF).[7] The choice of base and solvent is critical to ensure high yields and minimize side reactions. The mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl, leading to the formation of the seven-membered ring.

Sources

The Strategic Synthesis and Application of Tert-butyl 3-oxoazepane-1-carboxylate: A Technical Primer for Drug Discovery Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery, prized for its inherent three-dimensional character and synthetic versatility.[1][2] Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, leading to several FDA-approved drugs.[1] Within this class of molecules, tert-butyl 3-oxoazepane-1-carboxylate (CAS Number 870842-23-2) has emerged as a particularly valuable intermediate. The presence of a ketone at the 3-position offers a reactive handle for a multitude of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity at the nitrogen atom. This guide will provide a comprehensive overview of this key synthetic intermediate.

Physicochemical Properties and Structural Data

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key physicochemical properties of tert-butyl 3-oxoazepane-1-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 870842-23-2 | [3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [3] |

| Molecular Weight | 213.27 g/mol | [3] |

| IUPAC Name | tert-butyl 3-oxoazepane-1-carboxylate | [3] |

| Synonyms | 1-Boc-3-oxoazepane, N-Boc-3-azacycloheptanone | [3] |

| Appearance | Not specified, likely a solid or oil | - |

| Boiling Point | 308.2°C at 760 mmHg (Predicted) | - |

| Density | 1.072 g/cm³ (Predicted) | - |

Strategic Synthesis: A Mechanistic Perspective

While numerous methods exist for the synthesis of azepane rings, two mechanistically distinct and powerful strategies are particularly relevant for the preparation of tert-butyl 3-oxoazepane-1-carboxylate: intramolecular cyclization via Dieckmann condensation and ring expansion of a smaller cyclic precursor.

Conceptual Synthesis Workflow

The following diagram illustrates the two primary conceptual pathways for the synthesis of the target molecule.

Caption: Conceptual overview of the two primary synthetic routes to tert-butyl 3-oxoazepane-1-carboxylate.

In-Depth Look: Ring Expansion of an N-Boc-Piperidine Precursor

A robust and scalable approach to substituted azepanones involves the ring expansion of a corresponding piperidone. This method is particularly attractive for industrial applications due to its efficiency. The synthesis of the isomeric tert-butyl 4-oxoazepane-1-carboxylate via this strategy has been well-documented and provides a strong foundation for the synthesis of the 3-oxo isomer.

The core of this strategy lies in the reaction of an N-Boc protected piperidone with a diazo compound, typically ethyl diazoacetate, in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The Lewis acid activates the carbonyl group of the piperidone, making it more susceptible to nucleophilic attack by the diazo compound. This is followed by a rearrangement that results in the expansion of the six-membered ring to a seven-membered ring.

The following diagram illustrates the plausible mechanism for the ring expansion reaction.

Caption: Plausible mechanism for the Lewis acid-catalyzed ring expansion of an N-Boc-piperidone.

Exemplary Experimental Protocol (Adapted from a similar synthesis)

The following protocol is a representative, field-tested procedure adapted for the synthesis of tert-butyl 3-oxoazepane-1-carboxylate. Note: This protocol should be optimized for the specific starting materials and equipment used.

Step 1: Ring Expansion

-

To a stirred solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add boron trifluoride etherate (1.2 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous diethyl ether dropwise over 1 hour, maintaining the temperature at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

-

To the crude β-keto ester from the previous step, add a 3M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and carefully neutralize with a 6M aqueous solution of sodium hydroxide to a pH of approximately 10.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Boc Protection

-

Dissolve the crude amine from the previous step in a 1:1 mixture of tert-butanol and water.

-

Add di-tert-butyl dicarbonate (1.1 eq) and sodium bicarbonate (1.5 eq).

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxoazepane-1-carboxylate.

Spectroscopic Characterization: What to Expect

While publicly available, experimentally-derived spectra for tert-butyl 3-oxoazepane-1-carboxylate are not readily found, a skilled chemist can predict the key features based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

tert-Butyl Group: A sharp singlet integrating to 9 protons will be observed around δ 1.4-1.5 ppm.

-

Azepane Ring Protons: A series of complex multiplets will be present in the region of δ 1.5-4.0 ppm, corresponding to the ten protons of the azepane ring. The protons adjacent to the nitrogen and the carbonyl group will be the most deshielded.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (Ketone): A peak in the range of δ 205-215 ppm.

-

Carbonyl Carbon (Carbamate): A peak around δ 155 ppm.

-

tert-Butyl Carbonyl Carbon: A quaternary carbon signal around δ 80 ppm.

-

tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

-

Azepane Ring Carbons: Several signals in the aliphatic region (δ 20-60 ppm).

IR (Infrared) Spectroscopy:

-

Ketone C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹.

-

Carbamate C=O Stretch: A strong, sharp absorption band around 1690 cm⁻¹.

-

C-H Aliphatic Stretch: Multiple bands just below 3000 cm⁻¹.

-

C-N Stretch: A medium intensity band in the fingerprint region.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI+): The expected [M+H]⁺ ion would be at m/z 214.14. An adduct with sodium, [M+Na]⁺, at m/z 236.12 is also likely to be observed.

Applications in Medicinal Chemistry

The true value of tert-butyl 3-oxoazepane-1-carboxylate lies in its utility as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality serves as a key reaction point for a variety of transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains.

-

Wittig and Related Olefinations: To form exocyclic double bonds for further functionalization.

-

Grignard and Organolithium Additions: To create tertiary alcohols and introduce new carbon-carbon bonds.

-

Enolate Chemistry: To achieve alpha-functionalization of the ketone.

These transformations allow for the rapid generation of libraries of diverse azepane derivatives for screening in various biological assays. The azepane core has been incorporated into molecules targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with tert-butyl 3-oxoazepane-1-carboxylate.

Hazard Identification: [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

Tert-butyl 3-oxoazepane-1-carboxylate is a cornerstone building block for the modern medicinal chemist. Its strategic synthesis, enabled by powerful reactions such as ring expansion, and its versatile reactivity make it an invaluable tool in the design and development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will empower researchers to effectively leverage this important molecule in their drug discovery endeavors.

References

- Zha, G., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.

-

Alachem Co., Ltd. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]

- Bhat, M., Rangaswamy, J., & Mamatha, S. V. (2025). Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. Russian Journal of Bioorganic Chemistry, 51(6), 2337-2350.

-

Capot Chemical. (n.d.). Specifications of 1-Boc-3-oxoazepane. Retrieved from [Link]

-

KamBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 3-oxoazepane-1-carboxylate: Synthesis, Properties, and Applications

Introduction

In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the seven-membered azepane ring system has garnered significant interest due to its conformational flexibility, which allows it to act as a superior β-turn mimetic in peptidomimetic design.[1][2] This guide focuses on a key synthetic building block, tert-butyl 3-oxoazepane-1-carboxylate , a versatile intermediate whose strategic functionalization—a ketone for further chemical elaboration and a tert-butoxycarbonyl (Boc) protecting group for stability and controlled reactivity—makes it an invaluable asset for medicinal chemists. This document provides an in-depth look at its chemical properties, a robust synthesis protocol grounded in established chemical principles, and its applications in the development of novel therapeutics.

Physicochemical and Safety Data

A comprehensive summary of the key properties of tert-butyl 3-oxoazepane-1-carboxylate is essential for its effective use in a research setting. The following table consolidates this critical information.

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[3], AChemBlock[4] |

| Molecular Weight | 213.27 g/mol | PubChem[3] |

| CAS Number | 870842-23-2 | AChemBlock[4] |

| IUPAC Name | tert-butyl 3-oxoazepane-1-carboxylate | PubChem[3] |

| Synonyms | 1-Boc-3-oxoazepane, N-Boc-3-azacycloheptan-1-one | PubChem[3] |

| Appearance | Data not available; likely a solid or oil | N/A |

| Purity | Typically ≥97% | AChemBlock[4] |

Safety and Handling

As a chemically reactive intermediate, proper handling is crucial. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 3-oxoazepane-1-carboxylate is most logically achieved via an intramolecular Dieckmann condensation .[5][6][7][8][9] This classic organic reaction is the intramolecular equivalent of the Claisen condensation and is highly effective for forming cyclic β-keto esters.[5][7][9] While methods like ring expansion are effective for producing the 4-oxo isomer, the Dieckmann cyclization is the preferred strategy for accessing the 3-oxo congener.[1][2]

The proposed synthetic route involves three key stages:

-

Preparation of an Acyclic Precursor: A suitable acyclic diester with a central nitrogen atom is required.

-

Boc-Protection and Dieckmann Cyclization: The nitrogen is protected with a Boc group, followed by a base-mediated intramolecular condensation to form the seven-membered ring.

-

Decarboxylation: The resulting β-keto ester is then decarboxylated to yield the final product.

Mechanistic Causality

The choice of the Boc protecting group is strategic. It is stable under the basic conditions of the Dieckmann cyclization but can be readily removed under acidic conditions if required for subsequent synthetic steps. The Dieckmann condensation itself is driven by the formation of a highly stable enolate anion of the product β-keto ester, which effectively removes the product from the reaction equilibrium and drives the reaction to completion.[7] A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is employed to generate the initial enolate without causing unwanted side reactions like saponification.

Experimental Protocol: Synthesis via Dieckmann Cyclization

The following is a representative, self-validating protocol for the laboratory-scale synthesis of tert-butyl 3-oxoazepane-1-carboxylate.

Part 1: Synthesis of Diethyl 3,3'-(tert-butoxycarbonylazanediyl)dipropanoate (Acyclic Precursor)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add diethyl 3,3'-azanediyldipropionate (1.0 equiv). Dissolve in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base like triethylamine (1.5 equiv).

-

Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent dropwise over 30 minutes. The use of Boc₂O is a standard and highly efficient method for introducing the Boc protecting group.[10]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel column chromatography to yield the pure N-Boc protected diester precursor.

Part 2: Dieckmann Cyclization and Decarboxylation

-

Setup: In a flame-dried, three-necked flask under an inert argon or nitrogen atmosphere, add a strong base such as sodium ethoxide (1.1 equiv) to anhydrous ethanol or potassium tert-butoxide to anhydrous THF.

-

Precursor Addition: Heat the suspension to reflux. Add a solution of the purified acyclic precursor from Part 1 (1.0 equiv) in the corresponding anhydrous solvent dropwise over 1 hour.

-

Cyclization: Maintain the reaction at reflux for 4-6 hours. The mechanism involves the formation of an enolate at one α-carbon, which then attacks the carbonyl of the second ester group, cyclizing the molecule.[6][7]

-

Hydrolysis & Decarboxylation: After cooling, carefully add aqueous acid (e.g., 3M HCl) to the reaction mixture. Heat the mixture to reflux for an additional 4-8 hours. This step serves to both hydrolyze the remaining ester group and effect decarboxylation of the resulting β-keto acid, which readily loses CO₂ upon heating.[11]

-

Workup: Cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 3-oxoazepane-1-carboxylate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14]

Synthesis Workflow Visualization

The multi-step synthesis pathway is summarized in the diagram below.

Caption: Synthetic workflow for tert-butyl 3-oxoazepane-1-carboxylate.

Applications in Drug Discovery

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceutical candidates.[1][2] Tert-butyl 3-oxoazepane-1-carboxylate serves as a highly valuable starting material for accessing novel chemical space based on this core.

-

Scaffold for Elaboration: The ketone at the 3-position is a versatile functional handle. It can be readily converted into a wide array of other functional groups, including amines (via reductive amination), alcohols (via reduction), and can serve as an anchor point for building spirocyclic systems or introducing substituents via α-alkylation.

-

Constrained Amino Acid Mimic: The azepane ring provides a conformationally constrained backbone. By elaborating the structure, chemists can design novel ligands for receptors and enzymes where specific spatial arrangements are critical for biological activity.

-

Intermediate in Multi-Step Syntheses: As a protected keto-amine, this molecule is an ideal intermediate for complex total synthesis projects. The Boc group ensures the nitrogen remains unreactive during transformations at the ketone or other parts of a larger molecule, and can be removed at a later stage to reveal the secondary amine for further coupling reactions.

While specific blockbuster drugs originating directly from this intermediate are not prominently documented in publicly accessible literature, its CAS number (870842-23-2) appears in numerous patents for pharmaceutical preparations, underscoring its role as a key building block in the discovery pipeline.

References

-

Wiley-VCH. (2007). Supporting Information for a publication. Retrieved from [Link] δεδομένα/1521-3773/suppinfo/200702677_sm_miscellaneous_information.pdf

-

Zhong, Y.-L., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1256–1262. [Link]

-

Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Zhong, Y.-L., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information for a publication. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for decarboxylation. Org. Synth. 1973 , 53, 59. Retrieved from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO- 3-HYDROXYSUCCINATE. Org. Synth. 1990 , 69, 77. Retrieved from [Link]

-

Butts, C. P., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6524. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Org. Synth. 2005 , 82, 109. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22831870, tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

European University. (n.d.). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Org. Synth. 1990 , 69, 238. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Org. Synth. 1971 , 51, 11. Retrieved from [Link]

-

Giri, C., et al. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl 3-oxoazepane-1-carboxylate 97% | CAS: 870842-23-2 | AChemBlock [achemblock.com]

- 5. grokipedia.com [grokipedia.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. mdpi.com [mdpi.com]

- 14. eprints.umsida.ac.id [eprints.umsida.ac.id]

"Tert-butyl 3-oxoazepane-1-carboxylate" physical and chemical properties

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of tert-butyl 3-oxoazepane-1-carboxylate. An essential building block in modern medicinal chemistry, this N-Boc protected β-ketoamine offers a versatile scaffold for the synthesis of complex nitrogen-containing heterocyclic compounds. This document consolidates available data on its synthesis, purification, reactivity, and safe handling, offering field-proven insights to facilitate its effective use in research and development. All technical claims are substantiated with references to authoritative sources.

Introduction and Compound Profile

Tert-butyl 3-oxoazepane-1-carboxylate, also known as N-Boc-3-oxoazepane or 1-Boc-azepan-3-one, is a key synthetic intermediate. Its structure combines a seven-membered azepane ring, a synthetically useful ketone functionality, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a valuable precursor for introducing the azepane motif, a structural element present in numerous biologically active molecules and pharmaceutical candidates.[1] The azepane ring is often explored as a bioisostere for piperidine or other cyclic systems to modulate physicochemical properties and biological activity.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | tert-butyl 3-oxoazepane-1-carboxylate |

| CAS Number | 870842-23-2[2] |

| Molecular Formula | C₁₁H₁₉NO₃[2] |

| Molecular Weight | 213.27 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC(=O)C1 |

Physicochemical Properties

Experimentally determined physical properties for tert-butyl 3-oxoazepane-1-carboxylate are not widely published in peer-reviewed literature. The data presented below is a combination of computed values from reliable chemical databases and typical properties observed for similar compounds.

Table of Physicochemical Properties:

| Property | Value/Description | Source(s) |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid. | General knowledge |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Limited solubility in water. | General knowledge |

| XLogP3 | 1.4 | |

| Purity (Commercial) | Typically available at ≥97% purity. | [2] |

Spectral Data and Interpretation

While specific spectra are not publicly available, based on the structure of tert-butyl 3-oxoazepane-1-carboxylate, the following spectral characteristics can be predicted. This section is intended to guide researchers in confirming the identity and purity of the compound.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show characteristic signals for the Boc group and the protons on the azepane ring. Due to the conformational flexibility of the seven-membered ring and the presence of the carbonyl group, some signals may appear as broad multiplets.

-

~ 3.6-3.8 ppm (m, 2H): Protons on the carbon alpha to the nitrogen (C7-H).

-

~ 3.4-3.6 ppm (m, 2H): Protons on the carbon alpha to the nitrogen (C2-H).

-

~ 2.5-2.7 ppm (m, 2H): Protons on the carbon alpha to the carbonyl group (C4-H).

-

~ 1.8-2.1 ppm (m, 4H): Protons on the remaining methylene groups of the ring (C5-H, C6-H).

-

1.48 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the carbons of the Boc group, and the six carbons of the azepane ring.

-

~ 208-212 ppm: Ketone carbonyl carbon (C3).

-

~ 155 ppm: Carbamate carbonyl carbon of the Boc group.

-

~ 80 ppm: Quaternary carbon of the tert-butyl group.

-

~ 40-55 ppm: Carbons adjacent to the nitrogen and the carbonyl group (C2, C4, C7).

-

~ 20-35 ppm: Remaining methylene carbons of the azepane ring (C5, C6).

-

28.4 ppm: Methyl carbons of the tert-butyl group.[3]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

~ 2975, 2930, 2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~ 1715 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ketone.

-

~ 1690 cm⁻¹: A strong absorption band for the C=O stretching of the Boc-carbamate group.[4]

-

~ 1160 cm⁻¹: C-O stretching of the ester functionality within the carbamate.

Mass Spectrometry (MS)

In mass spectrometry (e.g., using electrospray ionization - ESI), the molecule is expected to be observed as its protonated form or as an adduct with a cation (e.g., sodium).

-

Expected [M+H]⁺: m/z 214.14

-

Expected [M+Na]⁺: m/z 236.12

-

Fragmentation: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the parent ion, a common fragmentation pathway for Boc-protected compounds.[5][6]

Synthesis and Purification

Proposed Synthetic Pathway: Dieckmann Condensation

The synthesis would likely start from a suitable N-Boc protected amino diester. The intramolecular cyclization is base-catalyzed, typically using a strong base like sodium ethoxide or potassium tert-butoxide.[7]

Caption: Proposed synthetic workflow for tert-butyl 3-oxoazepane-1-carboxylate.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol based on the principles of the Dieckmann condensation.

-

Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of the appropriate N-Boc protected amino diester in an anhydrous solvent such as toluene or THF.

-

Base Addition: While stirring under an inert atmosphere, add a strong base (e.g., sodium hydride or potassium tert-butoxide, 1.1 equivalents) portion-wise at room temperature or 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is typically heated to reflux to drive the cyclization to completion. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched by the addition of a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography.

Purification by Column Chromatography

The purification of β-keto esters by silica gel column chromatography can sometimes be challenging due to their potential for degradation on the acidic silica surface and peak broadening caused by keto-enol tautomerism.[10]

Troubleshooting and Optimization:

-

Degradation: To mitigate degradation, the silica gel can be deactivated by pre-treating it with a small amount of a base, such as triethylamine (typically 0.5-1% in the eluent).[11]

-

Peak Shape: Poor peak shape due to tautomerism can sometimes be improved by optimizing the solvent system. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.[11]

-

Monitoring: Fractions should be monitored by TLC, and those containing the pure product should be combined and concentrated to yield the purified tert-butyl 3-oxoazepane-1-carboxylate.

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 3-oxoazepane-1-carboxylate is dominated by the three key structural features: the Boc-protecting group, the ketone, and the azepane ring.

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions, including basic, nucleophilic, and reductive environments.[12]

-

Deprotection: The Boc group is readily cleaved under acidic conditions.[12] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.[13] This facile removal allows for the unmasking of the secondary amine for further functionalization.

Caption: Deprotection and subsequent functionalization of the azepane nitrogen.

The Ketone Functionality

The ketone at the 3-position is a versatile handle for a variety of chemical transformations.

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, tert-butyl 3-hydroxyazepane-1-carboxylate, using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This introduces a new stereocenter, and stereoselective reductions may be possible with chiral reducing agents.

-

Reductive Amination: The ketone can undergo reductive amination to introduce an amino group at the 3-position, providing access to 3-aminoazepane derivatives.

-

Enolate Chemistry: The protons alpha to the ketone (at the C2 and C4 positions) are acidic and can be removed by a strong base to form an enolate, which can then be reacted with various electrophiles.

Stability

As a β-keto carbamate, the compound's stability should be considered, particularly under harsh conditions.

-

Thermal Stability: While generally stable, β-keto esters can undergo decarboxylation upon heating, especially if the carbamate is first hydrolyzed to the corresponding carboxylic acid.[14]

-

pH Stability: The Boc group is stable to basic conditions, but the overall molecule may be sensitive to strong acids due to Boc group cleavage. The carbamate linkage is generally stable between pH 2-12 under ambient conditions.[15]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl 3-oxoazepane-1-carboxylate is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Applications in Research and Drug Development

Tert-butyl 3-oxoazepane-1-carboxylate is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The azepane scaffold is of great interest for the development of novel therapeutics.[1] The ability to functionalize both the nitrogen (after deprotection) and the 3-position (via ketone chemistry) allows for the creation of diverse libraries of compounds for screening and lead optimization.

Conclusion

Tert-butyl 3-oxoazepane-1-carboxylate is a versatile and valuable intermediate in organic synthesis. Its key features—the Boc-protected nitrogen, the reactive ketone, and the seven-membered azepane ring—provide multiple avenues for synthetic elaboration. While a comprehensive set of experimentally determined physical and spectral data is not yet widely available in the public domain, this guide provides a solid framework based on computed data, established chemical principles, and analogous systems. Researchers utilizing this compound are encouraged to perform their own analytical characterization to confirm its identity and purity before use.

References

-

ACS Publications. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2022, July 19). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. Retrieved from [Link]

-

PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH. Supporting Information. Retrieved from [Link]

-

PMC. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. National Center for Biotechnology Information. Retrieved from [Link]

-

SynArchive. Dieckmann Condensation. Retrieved from [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.

-

Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

-

The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

-

Wikipedia. Dieckmann condensation. Retrieved from [Link]

-

ResearchGate. Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Retrieved from [Link]

-

The Royal Society of Chemistry. 2 - Supporting Information. Retrieved from [Link]

-

ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

- Google Patents. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

-

PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Dr. Zachary H. Houston. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Retrieved from [Link]

-

Reddit. (2025, December 18). Why are beta ketoacids instable and easily decarboxylate?. r/chemistry. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

-

ResearchGate. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

-

ACS Publications. (2010, October 22). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). An Efficient Method for the Reduction of N-Protected Amino Acids and Peptides to the Corresponding Alcohols. Retrieved from [Link]

-

PubMed. (2016, January). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. Retrieved from [Link]

-

Chromatography Forum. (2010, November 26). beta keto esters by HPLC. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. fiveable.me [fiveable.me]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Dieckmann Condensation [organic-chemistry.org]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 3-oxoazepane-1-carboxylate, a key heterocyclic building block in medicinal chemistry. In the absence of readily available, consolidated spectroscopic data in the public domain, this document synthesizes foundational principles of spectroscopic analysis with data from analogous structures to present a robust predictive and interpretive framework. We will delve into the theoretical underpinnings and expected spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to empower researchers in the unambiguous identification and characterization of this compound, ensuring the integrity and progression of their research and development endeavors.

Introduction to tert-butyl 3-oxoazepane-1-carboxylate

tert-butyl 3-oxoazepane-1-carboxylate (also known as N-Boc-3-oxoazepane) is a valuable intermediate in the synthesis of various pharmaceutical agents. Its seven-membered azepane ring is a common motif in a range of biologically active molecules. The presence of a ketone functional group and a tert-butoxycarbonyl (Boc) protecting group offers versatile handles for further chemical modifications. Accurate and thorough spectroscopic characterization is a critical first step in its application, ensuring purity, confirming identity, and enabling reaction monitoring.

Molecular Structure:

Caption: Molecular structure of tert-butyl 3-oxoazepane-1-carboxylate.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol [1] |

| CAS Number | 870842-23-2[1] |

| IUPAC Name | tert-butyl 3-oxoazepane-1-carboxylate[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For tert-butyl 3-oxoazepane-1-carboxylate, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

Theoretical Insights: The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the methylene protons of the azepane ring. The most recognizable feature of an N-Boc protected amine is a prominent singlet for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm.[2] The protons on the carbons adjacent to the nitrogen and the carbonyl group will be deshielded and thus appear at a lower field.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.5 - 3.7 | m | 2H | H2 | Protons alpha to the carbamate nitrogen are deshielded. |

| ~ 2.5 - 2.7 | m | 2H | H4 | Protons alpha to the ketone are deshielded. |

| ~ 1.7 - 1.9 | m | 4H | H5, H6 | Methylene protons on the azepane ring. |

| ~ 3.3 - 3.5 | m | 2H | H7 | Protons alpha to the carbamate nitrogen are deshielded. |

| 1.48 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protecting group.[2] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-oxoazepane-1-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Processing: Process the free induction decay (FID) with an appropriate line broadening factor. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. The carbonyl carbons (ketone and carbamate) will be the most deshielded, appearing at the lowest field. The quaternary carbon and the methyl carbons of the tert-butyl group will also have characteristic chemical shifts. Ketonic carbonyls in cyclic systems typically appear in the range of 205-220 ppm.[3][4]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208 | C=O (ketone) | Typical chemical shift for a cyclic ketone.[3][4] |

| ~ 155 | C=O (carbamate) | Characteristic chemical shift for a carbamate carbonyl. |

| ~ 80 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 40 - 50 | C2, C7 | Carbons adjacent to the nitrogen atom. |

| ~ 35 - 45 | C4 | Carbon alpha to the ketone. |

| ~ 20 - 30 | C5, C6 | Methylene carbons of the azepane ring. |

| 28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

Theoretical Insights: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For tert-butyl 3-oxoazepane-1-carboxylate, the key characteristic absorption bands will be from the carbonyl stretching vibrations of the ketone and the carbamate. The carbonyl group of the carbamate is expected to absorb at a higher frequency than a typical ester due to the influence of the nitrogen atom. The ketone will also show a strong absorption band.

Predicted IR Data (KBr or neat):

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 1715 | Strong | C=O stretch (ketone) | Typical stretching frequency for a cyclic ketone. |

| ~ 1690 | Strong | C=O stretch (carbamate) | Characteristic stretching frequency for a carbamate carbonyl.[5][6] |

| ~ 2975, 2860 | Medium-Strong | C-H stretch (aliphatic) | C-H stretching vibrations of the methylene and methyl groups. |

| ~ 1160 | Strong | C-O stretch (carbamate) | C-O stretching of the carbamate group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film of the neat compound on a salt plate.

-

Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Insights: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For tert-butyl 3-oxoazepane-1-carboxylate, Electrospray Ionization (ESI) is a suitable soft ionization technique. The most characteristic fragmentation of N-Boc protected compounds is the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).[7][8][9]

Predicted MS Data (ESI+):

| m/z | Ion | Rationale |

| 214.14 | [M+H]⁺ | Protonated molecular ion. |

| 158.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group.[9] |

| 114.08 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |

Fragmentation Pathway:

Caption: Predicted fragmentation pathway of tert-butyl 3-oxoazepane-1-carboxylate in ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

-

Analysis: Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The structural elucidation of tert-butyl 3-oxoazepane-1-carboxylate relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data based on established chemical principles and analysis of related structures. By understanding the expected spectral features, researchers can confidently identify this key synthetic intermediate, ensuring the quality and reliability of their scientific pursuits. The provided protocols offer a standardized approach to data acquisition, facilitating reproducible and accurate characterization.

References

-

Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 48(2), 353-364. (URL: [Link])

-

Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. (URL: [Link])

-

Ghosh, P., & Das, P. K. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of mass spectrometry : JMS, 42(4), 481–491. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Dey, S., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 47(8), 1046–1058. (URL: [Link])

-

PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. Retrieved from [Link]

-

Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (2024). Journal of Chinese Mass Spectrometry Society. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

"Tert-butyl 3-oxoazepane-1-carboxylate" solubility in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of Tert-butyl 3-oxoazepane-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility of tert-butyl 3-oxoazepane-1-carboxylate, a key intermediate in modern pharmaceutical synthesis.[1][2][3] Recognizing the pivotal role of solubility in process development, formulation, and preclinical studies, this document synthesizes theoretical predictions with actionable experimental protocols. We first deconstruct the molecule's physicochemical properties to forecast its solubility profile across a spectrum of common organic solvents. Subsequently, we present detailed, field-proven methodologies for determining both thermodynamic and kinetic solubility, equipping researchers with the tools to generate robust and reliable data. This guide is intended for chemists, pharmaceutical scientists, and drug development professionals seeking a deeper understanding and practical approach to characterizing this important building block.

Introduction: The Critical Role of Solubility

Tert-butyl 3-oxoazepane-1-carboxylate (C₁₁H₁₉NO₃, MW: 213.27 g/mol ) is a heterocyclic compound featuring a seven-membered azepane ring.[4][5] Such scaffolds are of significant interest in medicinal chemistry due to their conformational flexibility, which can be advantageous for designing novel therapeutic agents.[1][6] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that dictates its behavior from the synthesis flask to its final formulation.[7][8] Poor solubility can lead to challenges in purification, inaccurate results in biological assays, and significant hurdles in developing bioavailable drug formulations.[9][10][11] Therefore, a thorough understanding and empirical determination of a compound's solubility is not merely a data point but a critical step in de-risking a development program.

This guide provides a two-pronged approach to understanding the solubility of tert-butyl 3-oxoazepane-1-carboxylate: a theoretical prediction based on its molecular structure and detailed protocols for its empirical determination.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[12] The structure of tert-butyl 3-oxoazepane-1-carboxylate contains several functional groups that influence its overall polarity and solubility.

-

Polar Moieties : The molecule possesses a ketone (C=O) group and a carbamate group (N-C=O). The carbonyl groups are polar and can act as hydrogen bond acceptors, which promotes solubility in polar solvents.[12][13][14]

-

Non-Polar Moieties : The bulky tert-butyl group is distinctly non-polar (hydrophobic) and will favor interactions with non-polar solvents. The saturated hydrocarbon backbone of the azepane ring also contributes to the non-polar character.

The interplay between these competing features suggests that the compound will exhibit moderate polarity. It is unlikely to be highly soluble in very polar protic solvents like water or in highly non-polar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding with the bulky tert-butyl group.

Based on this structural analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Solubility of tert-butyl 3-oxoazepane-1-carboxylate in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The polar ketone and carbamate groups are mismatched with non-polar solvents. |

| Polar Aprotic | Dichloromethane (DCM) | High | Good balance of polarity to interact with the carbonyls without strong H-bonding. |

| Tetrahydrofuran (THF) | High | The ether oxygen can interact favorably, and the overall polarity is suitable. | |

| Ethyl Acetate | High | The ester group provides a good polarity match for the entire molecule. | |

| Acetonitrile (ACN) | Moderate to High | Highly polar, may be slightly less effective than DCM or THF due to polarity mismatch. | |

| Dimethylformamide (DMF) | High | A very strong polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | A powerful, highly polar aprotic solvent; expected to be an excellent solvent. | |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond, but the non-polar regions of the solute may limit high solubility. |

| Isopropanol (IPA) | Moderate to Low | Increased non-polar character compared to methanol/ethanol may reduce solubility. | |

| Water | Insoluble | The large non-polar surface area of the molecule will dominate, leading to poor aqueous solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for its determination due to its reliability and direct measurement of the equilibrium state.[15][16]

Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring an excess of solid compound is present and allowing sufficient time for equilibrium to be reached (verified by consistent concentration measurements at multiple time points), the resulting data represents the true thermodynamic solubility. The use of a calibrated analytical method like HPLC-UV provides an accurate and specific quantification of the dissolved compound, free from interference from potential impurities.

Materials and Equipment

-

Tert-butyl 3-oxoazepane-1-carboxylate (solid, >95% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

-

Analytical balance

-

Syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid tert-butyl 3-oxoazepane-1-carboxylate to a pre-weighed vial. An amount that is visibly in excess after dissolution is sufficient (e.g., ~10-20 mg).

-

Solvent Addition : Add a known volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.

-

Expert Insight: For rigorous determination, it is recommended to take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured solubility does not change between the later time points.[8]

-

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Sampling and Filtration : Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Critical Step: Filtration is crucial to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

-

-

Dilution : Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification : Analyze the diluted sample by HPLC-UV. Determine the concentration of the compound by comparing its peak area to a pre-established calibration curve prepared from known concentrations of the analyte.

-

Calculation : Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Workflow Visualization

Caption: Workflow for High-Throughput Kinetic Solubility Profiling.

Conclusion

While theoretical predictions based on molecular structure provide valuable initial guidance, they are no substitute for empirical data. The solubility of tert-butyl 3-oxoazepane-1-carboxylate is a key parameter that influences its utility in synthetic chemistry and drug development. The shake-flask method provides the definitive thermodynamic solubility value essential for process chemistry and formulation, while kinetic assays offer a rapid, high-throughput method suitable for early-stage compound profiling. By employing the robust protocols detailed in this guide, researchers can generate high-quality, reliable solubility data, enabling informed decisions and accelerating the development timeline.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

-

Chen, I. J., & Yin, J. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 43-51. [Link]

-

PubChem. (n.d.). tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today, 8(7), 316-323. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from Charnwood Discovery website. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(2), 26-32. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta website. [Link]

-

Homework.Study.com. (n.d.). Does a carbonyl group help with solubility?[Link]

-

Doctor Guide Online. (n.d.). Are Ketones Water Soluble? | Clear Science Facts. [Link]

-

graduation.escoffier.edu. (n.d.). Ketone Functional Group. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Université de Strasbourg. [Link]

-

Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?[Link]

-

PubChem. (n.d.). tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Singh, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 743-774. [Link]

-

Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

-

Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

-

Moody, C. J., & Taylor, R. J. K. (2001). Azepines and their Fused-ring Derivatives. Comprehensive Organic Functional Group Transformations II, 4, 631-678. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-oxoazepane-1-carboxylate | C11H19NO3 | CID 22831870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl 3-oxoazepane-1-carboxylate 97% | CAS: 870842-23-2 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. doctorguideonline.com [doctorguideonline.com]

- 14. graduation.escoffier.edu [graduation.escoffier.edu]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

The Strategic Utility of tert-Butyl 3-Oxoazepane-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-oxoazepane-1-carboxylate has emerged as a pivotal building block in medicinal chemistry, offering a conformationally flexible seven-membered azepane scaffold crucial for the development of novel therapeutics. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, and strategic applications in drug discovery. Detailed, field-proven protocols for its synthesis and key chemical transformations, including ketone reduction and reductive amination, are presented to empower researchers in their synthetic endeavors. The significance of the azepane motif in accessing novel chemical space and its role in FDA-approved drugs are also discussed, underscoring the compound's value in the synthesis of complex molecular architectures targeting a range of diseases.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring system, a seven-membered saturated heterocycle, is a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent conformational flexibility allows for a broader exploration of chemical space compared to more rigid five- or six-membered rings, a feature that is often critical for optimizing ligand-receptor interactions.[3] This structural characteristic makes azepane derivatives valuable as β-turn mimics and enables them to present substituents in diverse three-dimensional orientations, which is crucial for effective drug design.[4]

The incorporation of the tert-butoxycarbonyl (Boc) protecting group in tert-butyl 3-oxoazepane-1-carboxylate offers a stable yet readily cleavable amine protecting group, facilitating its use in multi-step synthetic sequences. The ketone functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This combination of features makes tert-butyl 3-oxoazepane-1-carboxylate a highly sought-after intermediate in the synthesis of novel therapeutic agents, including pan-Kras inhibitors and Hepatitis B core protein modulators.

Commercial Availability and Suppliers

Tert-butyl 3-oxoazepane-1-carboxylate is readily available from a range of commercial suppliers, catering to both research and development and bulk manufacturing needs. The following table provides a comparative overview of prominent suppliers, highlighting typical purities and availability. Researchers are advised to consult the respective supplier websites for the most current pricing and stock information.

| Supplier | Product Number (Example) | Purity | Availability |

| AChemBlock | Q56428 | ≥97% | In Stock |

| AK Scientific, Inc. | W8936 | 95% | In Stock |

| Amadis Chemical | 870842-23-2 | >98% | Inquire |

| BenchChem | B1290314 | >98% | In Stock |

| Oakwood Chemical | 098159 | 95% | In Stock |

| Xi'an Qiyue Biological | QY-AA9708 | >98% | Inquire |

Physicochemical and Safety Data